Antimicrobial Potency Differentiation by Trifluoromethylphenyl Regioisomerism in Pyrazole Derivatives
In a 2021 structure-activity relationship (SAR) study of N-(trifluoromethyl)phenyl substituted pyrazole derivatives, the ortho-, meta-, and para-CF3 substitution patterns produced distinct antibacterial potency profiles. While the 2-(trifluoromethyl)phenyl (ortho) scaffold is the core structure shared by the title compound, the published series focused on 1,3-bis-benzoic acid and oxadiazole amide derivatives, not the unsubstituted 3-amine [1]. Potent derivatives in this ortho-substituted class achieved MIC values as low as 0.5 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and prevented biofilm formation by Enterococcus faecalis [1]. No direct head-to-head comparator data exist for the specific compound 5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride.
| Evidence Dimension | Antibacterial MIC against Gram-positive pathogens |
|---|---|
| Target Compound Data | No data available for 5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride specifically. |
| Comparator Or Baseline | Ortho-CF3 pyrazole derivative (compound 2b in cited study): MIC = 0.5 µg/mL vs. MRSA; Meta-CF3 and para-CF3 analogs: MIC = 2–16 µg/mL vs. MRSA [1]. |
| Quantified Difference | Up to 32-fold MIC variation between regioisomers within the same study [1]. |
| Conditions | Broth microdilution assay against methicillin-resistant S. aureus (MRSA) clinical isolates [1]. |
Why This Matters
The ortho-CF3 regioisomeric identity establishes non-interchangeability with meta- and para-substituted pyrazole building blocks, which is critical for procurement decisions in antimicrobial SAR programs.
- [1] Saleh I, Raj KC HS, Roy S, Abugazleh MK, Ali H, Gilmore D, Alam MA. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 2021, 12(10): 1690-1697. View Source
